1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-ethyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-12-5-8(3-10-12)6-13-7-9(4-11-13)14(15)16/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKYTKFYEAHHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves the condensation of 4-nitro-1H-pyrazole with an appropriate ethyl-substituted pyrazole derivative. Common synthetic routes include:
Cyclocondensation: This method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring, followed by nitration and subsequent alkylation to introduce the ethyl group.
Multicomponent Reactions: Utilizing a one-pot approach, where multiple reactants are combined in a single reaction vessel to form the desired product, often under mild conditions.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Transition-metal catalysts and photoredox reactions are commonly employed in the synthesis of pyrazole derivatives .
Chemical Reactions Analysis
1-Ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Common reagents used in these reactions include hydrazine, 1,3-diketones, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Numerous studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the synthesis of new pyrazole derivatives that were screened for their antimicrobial effects against various bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria .
Antitumor Activity
The antitumor potential of pyrazole compounds has been extensively researched. In one study, a series of pyrazole derivatives were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results demonstrated that several derivatives exhibited potent antitumor activity comparable to standard chemotherapeutic agents like Doxorubicin .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of pyrazole derivatives. A specific compound demonstrated significant inhibition of paw edema in animal models, outperforming traditional anti-inflammatory drugs like indomethacin and celecoxib . This suggests that compounds like 1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole could serve as effective anti-inflammatory agents.
Case Study 1: Antimicrobial Activity
A study published in the Egyptian Journal of Chemistry reported the synthesis of various pyrazole derivatives, including this compound, which were tested against multiple bacterial strains. The findings indicated that certain derivatives showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, highlighting their potential as novel antimicrobial agents .
Case Study 2: Antitumor Efficacy
In a comprehensive evaluation of pyrazole derivatives for antitumor activity, researchers synthesized a library of compounds and conducted cytotoxicity assays on cancer cell lines. The results revealed that some derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting their potential for further development as anticancer drugs .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of structurally related pyrazole derivatives is provided below, emphasizing substituent effects, synthesis methods, and applications.
Key Comparative Insights
In contrast, methoxy groups (e.g., 21ae, 10a) increase solubility and modulate electronic properties for improved pharmacokinetics . Chloroquinoline moieties (e.g., 10a, 3b) are critical for antimalarial activity, as demonstrated by EC50 values of 0.2 µM , while triazole hybrids (e.g., 21ae) expand applications in click chemistry and antimicrobial studies .
Synthetic Methodologies
- The target compound likely employs alkylation strategies for pyrazole functionalization, whereas antimalarial derivatives (e.g., 3b) utilize cycloaddition reactions with nitrobutadienes . Triazole-pyrazole hybrids (e.g., 21ae) are synthesized via Cu-catalyzed click chemistry , highlighting divergent synthetic pathways .
Physical and Chemical Properties Lipophilicity: Ethyl and dichloromethyl groups (e.g., 3b) enhance membrane permeability, whereas methoxy and acetamide groups (e.g., 21ae, 13) improve aqueous solubility . Stability: Nitro groups increase thermal stability but may reduce photostability compared to amino or methoxy analogs .
Applications and Limitations Antimalarial pyrazoles (e.g., 3b, 10a) demonstrate high efficacy but require optimization for toxicity profiles . The discontinued status of the target compound suggests challenges in scalability or niche applicability compared to triazole hybrids or chloroquinoline derivatives.
Biological Activity
1-Ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles diverse research findings, highlighting its synthesis, biological evaluations, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 221.22 g/mol. Its structure features a nitro group and a pyrazole moiety, which are significant for its biological activities.
Biological Activities
Research indicates that compounds containing the pyrazole scaffold exhibit a wide range of biological activities, including:
1. Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against lung, breast, and colorectal cancers. The mechanism often involves apoptosis induction and cell cycle arrest.
| Cell Line | Activity | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | IC50 = 49.85 μM | |
| A549 (Lung) | Significant inhibition | |
| HT-29 (Colorectal) | Apoptosis induction |
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains. Studies indicate that modifications to the pyrazole structure can enhance its activity against pathogens such as E. coli and S. aureus.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Good activity observed | |
| S. aureus | Effective inhibition | |
| Pseudomonas aeruginosa | Notable activity |
3. Anti-inflammatory Effects
Compounds derived from pyrazoles have also been noted for their anti-inflammatory properties, with some exhibiting significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study 1: Anticancer Evaluation
A study evaluated a series of pyrazole derivatives including this compound for their anticancer properties. The results indicated that these compounds could effectively induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Testing
In another investigation, a series of pyrazole derivatives were tested against common bacterial strains. The findings revealed that certain structural modifications significantly enhanced antimicrobial efficacy, suggesting a structure–activity relationship critical for drug design .
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in cancer proliferation and bacterial resistance mechanisms. These studies provide insights into optimizing the compound for improved bioactivity.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves multi-step functionalization of pyrazole cores. Key steps include:
- Step 1 : Alkylation of the pyrazole nitrogen using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Nitration at the 4-position of the pyrazole ring using HNO₃/H₂SO₄, requiring precise temperature control (0–5°C) to avoid over-nitration .
- Step 3 : Methylation at the bridging position via nucleophilic substitution, often employing (4-nitro-1H-pyrazol-1-yl)methyl halides and a catalyst like NaH .
- Critical factors : Solvent polarity (e.g., THF vs. DCM), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl group at N1, nitro group at C4) and absence of tautomers (common in pyrazoles). Compare chemical shifts with similar derivatives (e.g., δ ~8.3 ppm for pyrazole protons) .
- IR : Identify nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching) and C-N stretches (~1350 cm⁻¹) .
- X-ray crystallography : Use SHELXL for refinement . For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 10.396 Å, b = 10.856 Å) can resolve tautomeric ambiguities .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for pyrazole derivatives, such as unexpected tautomer ratios or regiochemical ambiguities?
- Answer :
- Tautomer analysis : Use dynamic NMR (variable-temperature studies) to detect equilibrium between 1H- and 2H-pyrazole tautomers. For crystallographic confirmation, compare experimental bond lengths (e.g., C-N distances: 1.33–1.35 Å in nitro-substituted pyrazoles) with DFT-optimized structures .
- Regiochemical validation : Employ NOESY or HSQC to correlate spatial proximity of substituents (e.g., ethyl group orientation relative to the nitro moiety) .
Q. How do electronic effects of the nitro group influence the reactivity of this compound in further functionalization?
- Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitutions to the meta position and enabling:
- Nucleophilic aromatic substitution : React with amines or thiols under high-temperature conditions (80–100°C) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling conjugation with biomolecules (e.g., peptides) for pharmacological studies .
Q. What computational methods predict the biological activity of this compound, and how do they correlate with experimental data?
- Answer :
- Docking studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2). Pyrazole derivatives often bind via hydrogen bonding (nitro group with Arg120) and hydrophobic interactions (ethyl group with Val523) .
- DFT calculations : Calculate Fukui indices to identify reactive sites for electrophilic attack (e.g., C5 of the pyrazole ring) .
Q. How can researchers optimize crystallization conditions for X-ray analysis, particularly for nitro-substituted pyrazoles?
- Answer :
- Solvent selection : Use low-polarity solvents (e.g., hexane/ethyl acetate) to enhance crystal lattice stability .
- Temperature gradients : Slow cooling (0.5°C/hour) from saturated solutions minimizes defects.
- SHELXL refinement : Apply TWIN and BASF commands to handle twinning, common in nitro-pyrazole crystals .
Methodological Challenges
Q. What are the limitations of current synthetic routes for scaling up production of this compound, and how can they be addressed?
- Answer :
- Limitations : Low yields (~40–60%) in nitration steps due to competing side reactions (e.g., di-nitration) .
- Solutions :
- Use flow chemistry for precise temperature control during nitration .
- Replace traditional column chromatography with preparative HPLC for higher-purity batches (>98%) .
Q. How do steric effects from the ethyl and nitro substituents impact the compound’s conformational flexibility?
- Answer :
- Steric hindrance : The ethyl group at N1 restricts rotation of the bridging methyl group, favoring a planar conformation (dihedral angle <10° between pyrazole rings) .
- DFT/MD simulations : Reveal energy barriers (>5 kcal/mol) for rotation, validated by variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
